molecular formula C8H14O2 B1336845 Methyl 2-heptenoate CAS No. 22104-69-4

Methyl 2-heptenoate

Cat. No. B1336845
CAS RN: 22104-69-4
M. Wt: 142.2 g/mol
InChI Key: IQQDLHGWGKEQDS-VOTSOKGWSA-N
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Description

“Methyl 2-heptenoate” is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da . It is also known by other names such as “(2E)-2-Hepténoate de méthyle” in French and “Methyl- (2E)-2-heptenoat” in German .


Molecular Structure Analysis

The molecular structure of “Methyl 2-heptenoate” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Methyl 2-heptenoate” has a molecular formula of C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .

Scientific Research Applications

A straightforward and efficient synthesis of 3-(pyrimidinyl)propanoates from levulinic acid

Methyl 2-heptenoate derivatives are utilized in the cyclocondensation reactions, leading to the formation of pyrimidine and pyrimidine-like derivatives, showcasing the chemical's role in synthesizing complex organic compounds (Flores et al., 2013).

Formal [4 + 1]- and [5 + 1]-annulation by an S(N)2-conjugate addition sequence

Research demonstrates that reactions involving methyl 2-heptenoate can yield highly substituted cyclopentane and cyclohexane derivatives, highlighting its potential in organic synthesis and chemical reactions (Tong et al., 2012).

Catalysis and XPS Aspects of Cu–Co Synergism in Cu1−xCoxFe2O4

The use of methyl 2-heptenoate in catalysis demonstrates its potential in methylation reactions, particularly in enhancing the production of certain chemical compounds (Mathew et al., 2002).

Advanced Organic Chemistry

Efficient Synthesis of New 1-(Alkyl(aryl))-5-(3,3,3-trihalo-2-oxopropylidene)pyrrolidin-2-ones

Methyl 2-heptenoate derivatives are involved in reactions with primary amines, leading to a series of compounds that have potential applications in advanced organic chemistry (Flores et al., 2008).

Sequential Ag-catalyzed carboxylative coupling/Ru-catalyzed cross-metathesis reactions

The compound plays a role in the synthesis of functionalized 2-alkynoates, indicating its importance in complex organic synthesis processes and its potential in creating novel organic molecules (Zhang et al., 2013).

Palladium-catalysed annulation of β-chloro-α,β-unsaturated esters

This study showcases the use of methyl 2-heptenoate in the synthesis of 2H-pyran-2-ones, underlining its utility in creating complex molecular structures (Hua & Tanaka, 2001).

Renewable Resources and Green Chemistry

From Renewable Levulinic Acid to a Diversity of 3-(Azol-3-yl)Propanoates

The study highlights the transformation of methyl 2-heptenoate derivatives into isoxazole and pyrazole derivatives, emphasizing the compound's role in the development of sustainable chemistry from renewable resources (Flores et al., 2014).

A New Synthesis Method of Methyl Jasmonate

Methyl 2-heptenoate is used in the multi-step synthesis of methyl jasmonate, a compound important in industrial processes, showcasing the versatility of methyl 2-heptenoate in practical and industrial applications (Yang et al., 2014).

properties

IUPAC Name

methyl (E)-hept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQDLHGWGKEQDS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-heptenoate

CAS RN

22104-69-4
Record name Methyl 2-heptenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
S Kobayashi, H Takei, T Mukaiyama - Chemistry Letters, 1973 - journal.csj.jp
Ethyl (E)-3-methyl-2-heptenoate, 6, or ethyl (Z)-3-methyl-2-heptenoate, 8, was prepared in high yield with the perfect retention of configuration by the reaction of ethyl (E)-3-phenylthio-2-…
Number of citations: 19 www.journal.csj.jp
RA Bunce, CJ Peeples, PB Jones - The Journal of Organic …, 1992 - ACS Publications
… Ethyl (£)-6-bromo-4,4-dimethyl-2-hexenoate (19), ethyl (E)-3-[l-(2-bromoethyl)cyclohexyl]propenoate (21), ethyl (£)-7-bromo-5,5-dimethyl-2-heptenoate (23), and the corresponding …
Number of citations: 86 pubs.acs.org
HMR Hoffmann, J Rabe - The Journal of Organic Chemistry, 1985 - ACS Publications
… Methyl (Z)-6,6-(ethylenedioxy)-2-methyl-2-heptenoate (22h) has been prepared as an intermediate en route to the norsesquiterpenoid ketone 23. The allylic bromides 17d,e,f also …
Number of citations: 190 pubs.acs.org
N Miyaura, A Suzuki - Chemistry Letters, 1981 - journal.csj.jp
… Although the brown color of palladium chloride almost immediately changed to yellow, the formation of the desired methyl 2-heptenoate was not observed during the reaction over 5h. …
Number of citations: 46 www.journal.csj.jp
RF SPOHN - 1984 - elibrary.ru
… This aldehyde was then reacted with the potassium salt of triethylphosphonoacetate to yield (E)-ethyl-4-(R)-methyl-4-(R)-hydroxy-6-methyl-2-heptenoate (ie, the C(,1)-C(,5) fragment) in (…
Number of citations: 0 elibrary.ru
LM Seitz, MS Ram - Journal of agricultural and food chemistry, 2004 - ACS Publications
… as m/z 83 and 101 for 2-methyl-2-butenoate (47, 51, and 61), m/z 111 and 129 for 2-methyl-2-hexenoate [38 (lacks 129), 74, 87, 88, and 89), m/z 125 and 143 for 2-methyl-2-heptenoate …
Number of citations: 35 pubs.acs.org
RJ Anderson, VL Corbin, G Cotterrell… - Journal of the …, 1975 - ACS Publications
… -Methyl-2-heptenoate. A. An authentic comparison sample of a mixture of the Z and E isomers of methyl 3-methyl-2heptenoate … to give 0.70 g (4.5 mmol) of methyl 3-methyl-2-heptenoate:…
Number of citations: 99 pubs.acs.org
W Lauwers, JW Serum… - Organic Mass …, 1973 - Wiley Online Library
The mass spectral fragmentation of methyl esters of α,β‐ and β,γ‐unsaturated carboxylic acids has been studied. Deuterium labelling, metastable ion analysis and high resolution mass …
T Taguri, R Yamakawa, Y Adachi, K Mori… - Bioscience …, 2010 - jstage.jst.go.jp
… 2-Hexanone was coupled with the anion prepared from triethyl phosphonoacetate8) to yield a mixture of (Z)- and (E)-ethyl 3-methyl-2-heptenoate (6), which was converted into 3-methyl-…
Number of citations: 15 www.jstage.jst.go.jp
Y KUWAHARA, L SAKUMA - Agricultural and Biological Chemistry, 1982 - jlc.jst.go.jp
… The combined filtrate and washings were concentrated in vacuo and the residual oil was fractionally distilled to give ethyl 3-methyl-2-heptenoate, 2.3 g (41%), bp 115~117C (43 mmHg), …
Number of citations: 12 jlc.jst.go.jp

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